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Compound Name: Etavopivat

Cat. No.: B3325937 Get Quote

Etavopivat Technical Support Center:
Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the clinical use of etavopivat, with a specific

focus on dose adjustments in patients with comorbidities.

Frequently Asked Questions (FAQs)
Q1: Are there specific dose adjustment guidelines for etavopivat in patients with renal

impairment?

Currently, there are no specific dose adjustment guidelines for etavopivat in patients with renal

impairment. Clinical trials have typically excluded patients with severe renal dysfunction or

those on chronic dialysis[1][2][3]. The pharmacokinetics of etavopivat in patients with varying

degrees of renal impairment have not yet been fully characterized. Researchers should

exercise caution and consider enhanced monitoring of renal function and potential adverse

events when including patients with mild to moderate renal impairment in clinical studies.

Q2: How should the dose of etavopivat be adjusted for patients with hepatic impairment?

Similar to renal impairment, specific dose adjustment recommendations for patients with

hepatic impairment are not yet established. A Phase 1 clinical trial is currently underway to
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evaluate the pharmacokinetics and safety of etavopivat in individuals with hepatic impairment

compared to those with normal liver function[4]. Exclusion criteria in larger clinical trials for

sickle cell disease (SCD) have included patients with significant hepatic dysfunction, such as

those with alanine aminotransferase (ALT) levels greater than four times the upper limit of

normal (ULN), direct bilirubin levels greater than three times the ULN, or a history of cirrhosis[1]

[2][3].

Q3: What is known about potential drug-drug interactions with etavopivat?

In vitro studies have indicated that etavopivat does not induce cytochrome P450 enzymes

CYP3A4, CYP2B6, or CYP1A2, suggesting a lower potential for metabolic drug-drug

interactions mediated by these enzymes[5]. A dedicated clinical trial is ongoing to investigate

the effects of etavopivat on the metabolism of other commonly used drugs, including

midazolam, metformin, digoxin, pitavastatin, and rosuvastatin[6]. Until these results are

available, it is advisable to closely monitor for any unexpected adverse events or changes in

efficacy when etavopivat is co-administered with other medications.

Q4: What are the standard dosing regimens of etavopivat used in clinical trials for sickle cell

disease?

In clinical trials for sickle cell disease, etavopivat has been administered orally, typically once

daily. Dosing regimens have ranged from 200 mg to 600 mg per day[7]. The ongoing Phase 2/3

HIBISCUS trial is evaluating 200 mg and 400 mg daily doses compared to a placebo[8]. The

selection of a specific dose for an experimental protocol should be based on the study's

objectives and the patient population.

Q5: What is the mechanism of action of etavopivat?

Etavopivat is an allosteric activator of the enzyme pyruvate kinase-R (PKR) in red blood cells.

Activation of PKR leads to a decrease in the concentration of 2,3-diphosphoglycerate (2,3-

DPG) and an increase in adenosine triphosphate (ATP). The reduction in 2,3-DPG increases

hemoglobin's affinity for oxygen, which is thought to reduce the polymerization of sickle

hemoglobin and subsequent red blood cell sickling. The increase in ATP may improve red

blood cell membrane integrity and function.
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Table 1: Summary of Etavopivat Dosing Regimens in Clinical Trials

Clinical Trial Phase Patient Population Dosing Regimen(s) Reference

Phase 1 Healthy Adults

Single doses of 200,

400, 700, and 1000

mg; Multiple doses of

100-300 mg twice

daily or 400 mg once

daily for 14 days

[5][7]

Phase 1/2 Sickle Cell Disease

300 mg and 600 mg

once daily for 14 days;

400 mg once daily for

up to 12 weeks

[7]

Phase 2

(GLADIOLUS)

Sickle Cell Disease &

Thalassemia
400 mg once daily [7]

Phase 2/3

(HIBISCUS)
Sickle Cell Disease

200 mg and 400 mg

once daily
[8]

Table 2: Key Comorbidity-Related Exclusion Criteria in Etavopivat Clinical Trials for Sickle Cell

Disease (NCT04987489, NCT04624659)

Comorbidity Exclusion Criteria Reference

Hepatic Dysfunction

Alanine aminotransferase

(ALT) > 4.0 × upper limit of

normal (ULN)

[1][2]

Direct bilirubin > 3.0 × ULN [1][2]

History of cirrhosis [1]

Renal Dysfunction
Severe renal dysfunction or on

chronic dialysis
[1][2][3]

Other Active hepatitis B or C infection [1][2][3]

Known HIV positivity [1][2][3]
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Experimental Protocols
Protocol: Assessment of Etavopivat Pharmacokinetics in a First-in-Human, Single and Multiple

Ascending Dose Study

Study Design: A randomized, placebo-controlled, double-blind, single-ascending dose (SAD)

and multiple-ascending dose (MAD) Phase 1 trial in healthy adult subjects[5].

SAD Cohorts: Participants were randomized (3:1) to a single oral dose of etavopivat (200,

400, 700, or 1000 mg) or placebo[5].

MAD Cohorts: Participants were randomized (3:1) to receive etavopivat or placebo for 14

days at various dosing regimens[5].

Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points

before and after drug administration to determine the plasma concentrations of etavopivat.
Urine samples were also collected in the SAD cohorts[5].

Bioanalytical Method: Etavopivat plasma concentrations were analyzed using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5].

Pharmacodynamic Assessments: Blood samples were collected to measure changes in 2,3-

diphosphoglycerate (2,3-DPG) and adenosine triphosphate (ATP) levels as markers of

pyruvate kinase-R (PKR) activation[5].
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Caption: Mechanism of action of etavopivat in red blood cells.
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Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for etavopivat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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